4-(4-((2-Nitrophenyl)sulfonyl)piperazin-1-yl)-6-phenylpyrimidine
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Overview
Description
4-(4-((2-Nitrophenyl)sulfonyl)piperazin-1-yl)-6-phenylpyrimidine is a complex organic compound that features a piperazine ring substituted with a nitrophenyl sulfonyl group and a phenylpyrimidine moiety
Mechanism of Action
Target of Action
Similar compounds with a piperazine moiety have been reported to show a wide range of biological and pharmaceutical activity . For instance, some piperazine derivatives have been designed and synthesized as acetylcholinesterase inhibitors .
Mode of Action
Similar piperazine derivatives have been reported to inhibit acetylcholinesterase, a key enzyme involved in the termination of impulse transmission at cholinergic synapses by rapid hydrolysis of the neurotransmitter acetylcholine .
Biochemical Pathways
Acetylcholinesterase inhibitors, like some piperazine derivatives, can affect the cholinergic neurotransmission pathway . By inhibiting acetylcholinesterase, these compounds increase the concentration of acetylcholine at nerve endings, enhancing cholinergic transmission.
Result of Action
Acetylcholinesterase inhibitors, like some piperazine derivatives, can enhance cholinergic transmission, which could potentially alleviate symptoms of diseases characterized by decreased cholinergic neurotransmission, such as alzheimer’s disease .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-((2-Nitrophenyl)sulfonyl)piperazin-1-yl)-6-phenylpyrimidine typically involves multiple steps:
Formation of the Piperazine Derivative: The piperazine ring is often synthesized through cyclization reactions involving 1,2-diamine derivatives and sulfonium salts.
Introduction of the Nitrophenyl Sulfonyl Group: This step involves the reaction of the piperazine derivative with 2-nitrophenyl sulfonyl chloride under basic conditions.
Coupling with Phenylpyrimidine: The final step involves coupling the intermediate with a phenylpyrimidine derivative, often using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
4-(4-((2-Nitrophenyl)sulfonyl)piperazin-1-yl)-6-phenylpyrimidine can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation can be carried out using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
4-(4-((2-Nitrophenyl)sulfonyl)piperazin-1-yl)-6-phenylpyrimidine has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
- **4-(Trifluoromethyl)-N-[2-(4-[4-(trifluoromethyl)phenyl]sulfonyl}piperazin-1-yl)ethyl]benzenesulfonamide
- **2-Nitro-N-(2-{4-[(2-nitrophenyl)sulfonyl]piperazin-1-yl}ethyl)benzenesulfonamide
Uniqueness
4-(4-((2-Nitrophenyl)sulfonyl)piperazin-1-yl)-6-phenylpyrimidine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other piperazine derivatives .
Properties
IUPAC Name |
4-[4-(2-nitrophenyl)sulfonylpiperazin-1-yl]-6-phenylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O4S/c26-25(27)18-8-4-5-9-19(18)30(28,29)24-12-10-23(11-13-24)20-14-17(21-15-22-20)16-6-2-1-3-7-16/h1-9,14-15H,10-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMSMZZTZLVUPLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC(=C2)C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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